Home > Products > Building Blocks P19921 > 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one - 1269527-49-2

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Catalog Number: EVT-1683220
CAS Number: 1269527-49-2
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class of compounds. Quinazolinones are a group of heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, with a ketone group present on the pyrimidine ring. [] This specific compound is characterized by a hydroxyl group at position 3, methoxy groups at positions 6 and 7, and a methyl group at position 2 of the quinazolinone core structure.

6,7-Dimethoxy-3-(4-(4-Fluorobenzyloxy)-3-Methoxyphenylmethyl)Quinazolin-4(3H)-One (DFMQ-19)

Compound Description: DFMQ-19 is a novel anti-hypertension agent and a structural analog of 3-benzylquinazolin-4(3H)-ones. [] Studies have investigated its pharmacokinetic properties, including oral bioavailability in rats. []

Relevance: DFMQ-19 shares the core quinazolin-4(3H)-one structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The key difference lies in the substitution at the 3-position of the quinazoline ring. While the main compound has a hydroxy and a methyl group, DFMQ-19 features a larger (4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl) substituent. []

1-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)Butyl)-3-Methyl-1H-Benzo[d]Imidazol-2(3H)-One (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand, demonstrating potent analgesic effects in rodent models of pain. [] Its pharmacological profile includes rapid absorption, adequate oral bioavailability, and selectivity for the sigma-2 receptor over other neurotransmitter receptor sites. []

Relevance: CM398, while not a quinazolinone derivative, contains the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety which shares structural similarities with the 6,7-dimethoxyquinazolin-4(3H)-one core of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Both compounds contain a dimethoxy-substituted aromatic ring system, highlighting a potential structure-activity relationship for interacting with specific biological targets. []

N3 Aryl/Heteroaryl Substituted 2-((Benzyloxy and Phenylthio)Methyl) 6,7-Dimethoxyquinazolin-4(3H)-Ones

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. [] The derivatives varied in their N3 aryl/heteroaryl substituents and the presence of benzyloxy or phenylthio groups at the 2-position. []

Relevance: These compounds are structurally related to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one through the common 6,7-dimethoxyquinazolin-4(3H)-one core. The variations at the 2- and 3-positions of the quinazoline ring in these derivatives provide insights into structure-activity relationships related to anticonvulsant activity. []

3-(3,4-Dimethoxyphenethyl)Quinazoline-2,4(1H,3H)-Diones and 3-(3,4-Dimethoxyphenethyl)Quinazoline-2-Carbonitriles

Compound Description: These compounds represent key intermediates in the synthesis of tetracyclic benzazepino[2,3-b]quinazolinones, a novel class of heterocyclic compounds. []

Relevance: Both the 3-(3,4-dimethoxyphenethyl)quinazoline-2,4(1H,3H)-diones and 3-(3,4-dimethoxyphenethyl)quinazoline-2-carbonitriles share the quinazoline core structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The variations in substituents and functional groups at the 2-, 3-, and 6,7-positions highlight the diversity possible within this chemical class and their potential for various synthetic applications. []

2-((6,7-Dimethoxy-4-Oxo-2-Phenylquinazolin-3(4H)-yl)Amino)-N-(Substituted Phenyl)Acetamides

Compound Description: These rationally designed quinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity and toxicity profiles. []

Relevance: This series of compounds shares the quinazolin-4(3H)-one core with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The presence of a phenyl group at the 2-position, the aminoacetamide substituent at the 3-position, and the variation in substituents on the phenyl ring offer insights into structure-activity relationships for anticonvulsant effects. []

4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid 3-(Morpholin-4-yl)Propylamide Hydrochloride

Compound Description: This compound exhibited significant antihypoxic activity in pharmacological screenings. [] It displayed low toxicity and was recommended for further research as a potential antihypoxant. []

Relevance: This compound shares a close structural resemblance to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Both molecules possess the 6,7-dimethoxyquinoline core with a 4-hydroxy substituent. The presence of a carboxylic acid 3-(morpholin-4-yl)propylamide side chain in place of the methyl group in the main compound indicates potential modifications for influencing antihypoxic activity. []

(R)-6,7-Dimethoxy-3-(3-(2-Methyl-5-(6-Methylhept-5-en-2-yl)Phenoxy)Propyl)Quinazolin-4(3H)-One

Compound Description: This xanthorrhizol derivative was synthesized and investigated for its caspase-7 inhibitory activity. [] Caspase-7 is a protease involved in apoptosis, and inhibitors of this enzyme are of interest as potential anticancer agents.

Relevance: This compound shares the 6,7-dimethoxyquinazolin-4(3H)-one core with the target compound, 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The presence of a complex (3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl) substituent at the 3-position, in contrast to the hydroxy and methyl groups of the main compound, provides insights into structural modifications affecting biological activity, specifically caspase-7 inhibition. []

3-[(Benzylidine)-Amino]-2-Phenyl-3H-Quinazoline-4-One Derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. [] The study focused on the influence of substituents on the benzylidene ring on antioxidant potential. []

Relevance: These derivatives are structurally similar to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, sharing the quinazolin-4(3H)-one scaffold. The key differences lie in the presence of a phenyl group at the 2-position and a benzylideneamino substituent at the 3-position, instead of the hydroxy and methyl groups in the main compound. This comparison highlights how modifications to the core structure can influence the compound's activity, shifting from potential anti-inflammatory or antihypoxic effects to antioxidant properties. []

8-Hydroxy-2-Methylquinazolin-4(3H)-One (NU1025)

Compound Description: NU1025 is a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). [] Studies have shown that it potentiates the cytotoxicity of DNA-damaging agents like temozolomide and ionizing radiation. []

Relevance: NU1025 shares the core quinazolin-4(3H)-one structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The key difference lies in the position of the hydroxyl group on the aromatic ring, with NU1025 having it at the 8-position and the main compound at the 3-position. Additionally, NU1025 lacks the dimethoxy substitution at positions 6 and 7 present in the main compound. These variations highlight the impact of substituent position and presence on the biological activity of quinazolinone derivatives. []

Overview

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Source

The compound can be synthesized from various starting materials, including substituted anilines and esters. It is often studied for its structure-activity relationships in the context of drug development and biological activity evaluation.

Classification

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is classified as a heterocyclic organic compound, specifically within the broader category of quinazolinones. These compounds are known for their diverse pharmacological activities and serve as important scaffolds in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with substituted anilines and esters.
  2. Cyclization: A crucial cyclization step forms the quinazolinone core. This can be achieved through various methods, including condensation reactions.
  3. Substitution Reactions: Hydroxy, methoxy, and methyl groups are introduced via substitution reactions using reagents such as methanol and sodium hydroxide.

Technical Details

Industrial production may involve optimized synthetic routes focusing on yield and scalability. Techniques such as continuous flow synthesis and catalysis are often employed to enhance reaction efficiency and selectivity.

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₄H₁₅N₂O₃
  • Molecular Weight: 255.28 g/mol
Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to a carbonyl group using agents like chromium trioxide.
  2. Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride.
  3. Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Chromium trioxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Mechanism of Action

The mechanism of action of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

  1. Molecular Targets: It may interact with enzymes or receptors that influence cellular processes.
  2. Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism, potentially leading to therapeutic effects in cancer treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow-white crystals.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits various chemical properties that make it suitable for further modifications:

  • The presence of multiple functional groups allows for diverse chemical reactivity.
  • Stability under standard laboratory conditions facilitates its use in synthetic applications.
Applications

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Explored for therapeutic effects in treating cancer and infectious diseases .
  4. Industry: Used in the development of pharmaceuticals and agrochemicals .

Properties

CAS Number

1269527-49-2

Product Name

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

IUPAC Name

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4-one

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3

InChI Key

WVGGWRQXRFVXFA-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.